molecular formula C15H22N4O2 B2383953 N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide CAS No. 1898589-24-6

N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide

Cat. No. B2383953
CAS RN: 1898589-24-6
M. Wt: 290.367
InChI Key: JYXVUZJAQBBRLC-UHFFFAOYSA-N
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Description

“N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide” is a chemical compound that likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and functional groups such as a morpholine ring and a carboxamide group. Pyrimidine derivatives have been widely studied for their diverse biological activities .

Scientific Research Applications

Antimicrobial Activity

  • Novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives, including compounds with morpholine substitutions, have been synthesized and characterized. These compounds demonstrate significant in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The morpholine-substituted dihydropyrimidone carboxamide was identified as a particularly potent anti-bacterial agent (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).

Anticancer Activity

  • Palladium(II) pincer complexes based on picolinylamides functionalized with amino acids bearing ancillary S-donor groups, including morpholine-based derivatives, have been investigated. These complexes exhibit significant cytotoxic effects against various human cancer cell lines, highlighting the importance of the sulfide ancillary donor group in enhancing cytotoxic activity (Churusova et al., 2017).

Chemical Synthesis and Structural Studies

  • The synthesis and structural analysis of compounds involving cyclopropane carboxamides and indazole carbonyls, incorporating morpholino groups, have been reported. These compounds, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, have shown antiproliferative activity against cancer cell lines, underscoring their potential in anticancer research (Lu et al., 2021).

Detection and Modification Techniques

  • A method utilizing 1-cyclohexyl-3-(2-[4-(4-methyl)morpholinyl]ethyl)carbodiimide for the detection of single base-pair mismatches in DNA by chemical modification followed by electrophoresis has been developed. This technique allows for the distinction of DNA fragments containing single-base mismatches, which is valuable in genetic analysis and diagnostics (Novack, Casna, Fischer, & Ford, 1986).

properties

IUPAC Name

N-cyclohexyl-6-morpholin-4-ylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c20-15(18-12-4-2-1-3-5-12)13-10-14(17-11-16-13)19-6-8-21-9-7-19/h10-12H,1-9H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXVUZJAQBBRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=NC=N2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide

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